REACTION_CXSMILES
|
[Na].[P:2]([O-:9])([O:6][CH2:7][CH3:8])[O:3][CH2:4][CH3:5].CO[N+:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.O>O1CCOCC1.C1(C)C=CC=CC=1.C(Cl)(Cl)Cl>[N:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[P:2]([O:6][CH2:7][CH3:8])(=[O:9])[O:3][CH2:4][CH3:5] |^1:0|
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
N-methoxy pyridinium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO[N+]1=CC=CC=C1
|
Name
|
diethyl sodio phosphonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Diethyl sodio phosphonate was prepared
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction flask was cooled
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature at 25°-35° C
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
Evaporation of the chloroform
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)P(OCC)(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |